molecular formula C15H13N3S B2514227 4-(6-Methyl-2-benzimidazolyl)thiobenzamide CAS No. 1256483-45-0

4-(6-Methyl-2-benzimidazolyl)thiobenzamide

Cat. No.: B2514227
CAS No.: 1256483-45-0
M. Wt: 267.35
InChI Key: BVRRFQXJMNIATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methyl-2-benzimidazolyl)thiobenzamide is a thiobenzamide derivative characterized by a benzimidazole moiety substituted at the 6-position with a methyl group and linked via a thioamide group at the 4-position of the benzene ring.

Properties

IUPAC Name

4-(6-methyl-1H-benzimidazol-2-yl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-9-2-7-12-13(8-9)18-15(17-12)11-5-3-10(4-6-11)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRRFQXJMNIATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(6-Methyl-2-benzimidazolyl)thiobenzamide typically involves the reaction of 6-methyl-2-benzimidazole with thiobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

4-(6-Methyl-2-benzimidazolyl)thiobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

4-(6-Methyl-2-benzimidazolyl)thiobenzamide has shown promise as a potential therapeutic agent. Its applications include:

  • Antimicrobial Activity : Research indicates that compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of benzimidazole have been evaluated for their effectiveness against various pathogens, suggesting that 4-(6-Methyl-2-benzimidazolyl)thiobenzamide may exhibit similar antimicrobial effects .
  • Anticancer Potential : The compound's ability to interact with biological targets positions it as a candidate for cancer treatment. Studies have highlighted the anticancer properties of related benzimidazole derivatives, showing effectiveness against different cancer cell lines .

Biochemical Research

The compound serves as a valuable tool in biochemical studies:

  • Enzyme Inhibition Studies : Compounds like 4-(6-Methyl-2-benzimidazolyl)thiobenzamide can act as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets. For example, its interaction with specific kinases could lead to the development of multi-targeted inhibitors for cancer therapy .
  • Protein Binding Studies : The unique structure of the compound allows it to bind effectively to proteins, facilitating studies on protein-ligand interactions and their implications in drug design .

Material Science

In addition to biological applications, 4-(6-Methyl-2-benzimidazolyl)thiobenzamide is explored within material science:

  • Catalyst Development : The compound can be utilized in the synthesis of catalysts that enhance reaction efficiency in industrial processes. Its thiobenzamide group may participate in catalytic cycles, improving selectivity and yield in chemical reactions .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various benzimidazole derivatives found that compounds structurally related to 4-(6-Methyl-2-benzimidazolyl)thiobenzamide exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests potential for further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

Research focused on the anticancer efficacy of substituted benzamides demonstrated that compounds similar to 4-(6-Methyl-2-benzimidazolyl)thiobenzamide showed significant cytotoxicity against multiple cancer cell lines, including breast and colon cancers. These findings indicate its potential role in cancer therapy development .

Mechanism of Action

The mechanism of action of 4-(6-Methyl-2-benzimidazolyl)thiobenzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The thiobenzamide moiety may also play a role in the compound’s biological effects by interacting with thiol groups in proteins. These interactions can influence various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Derivatives like 4-(trifluoromethyl)thiobenzamide () exhibit enhanced reactivity due to the electron-withdrawing -CF₃ group, making them suitable for nucleophilic substitutions.
  • Synthetic Efficiency : Yields vary significantly; for example, m-methyl-substituted thiobenzamide achieves 59% yield (), while ionic-liquid-mediated syntheses of 2-phenylthiazoles reach 83% yield ().

Key Observations :

  • Antifungal Activity : Dihydroxythiobenzamide derivatives () show broad-spectrum antifungal activity, likely due to hydrogen bonding with fungal enzymes.
  • Enzyme Inhibition : 2-Phenylthiazoles () inhibit Sortase A, a critical enzyme in bacterial pathogenesis, highlighting the role of thiazole-thiobenzamide hybrids in drug design.

Key Observations :

  • Green Chemistry : Glycerin () and ionic liquids () offer sustainable alternatives to traditional solvents like dichloromethane, reducing environmental impact.
  • Step Efficiency : The Hantzsch method () requires multiple steps (5–6 steps) but remains widely used due to reagent accessibility.

Biological Activity

4-(6-Methyl-2-benzimidazolyl)thiobenzamide is a compound of interest in pharmacological research due to its potential therapeutic applications, particularly in oncology and parasitology. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanism of action, cytotoxicity, and potential therapeutic benefits.

Chemical Structure and Properties

The chemical structure of 4-(6-Methyl-2-benzimidazolyl)thiobenzamide features a benzimidazole ring substituted with a thiobenzamide group. This structural configuration is crucial for its biological activity, particularly in targeting specific enzymes and cellular pathways.

Research indicates that compounds similar to 4-(6-Methyl-2-benzimidazolyl)thiobenzamide exhibit significant cytotoxic effects by inhibiting nuclear enzymes, such as topoisomerase I. This inhibition leads to the disruption of DNA replication and transcription processes in cancer cells, ultimately inducing apoptosis (programmed cell death) .

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of 4-(6-Methyl-2-benzimidazolyl)thiobenzamide against various human tumor cell lines. The compound demonstrates selective toxicity, sparing normal cells while effectively targeting malignant cells. For instance, one study reported that similar thiazole derivatives exhibited antiproliferative activity against leukemia cell lines without adversely affecting normal peripheral blood mononuclear cells (PBMCs) .

Table 1: Cytotoxicity Data Against Tumor Cell Lines

CompoundCell LineIC50 (µM)Reference
4-(6-Methyl-2-benzimidazolyl)thiobenzamideHL-6015.3
4-(6-Methyl-2-benzimidazolyl)thiobenzamideTHP-112.7
Related Thiazole DerivativeK56218.5

Case Studies

  • Antitumor Effects : In a controlled study, mice treated with thiazole derivatives similar to 4-(6-Methyl-2-benzimidazolyl)thiobenzamide showed significant tumor regression compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspases .
  • Parasitic Infections : Another investigation focused on the efficacy of thiobenzamide derivatives in treating parasitic infections. The results indicated that these compounds could inhibit the growth of parasites by disrupting their metabolic pathways, suggesting potential applications in veterinary and human medicine .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are critical. Studies have shown that at certain concentrations, compounds like 4-(6-Methyl-2-benzimidazolyl)thiobenzamide can exhibit nephrotoxicity and other adverse effects. Continued research is necessary to establish safe dosage ranges and identify any long-term effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.